(4-Bromophenoxy)[(4-methylphenyl)sulfonyl]methanone
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Overview
Description
4-BROMOPHENYL (4-METHYLBENZENESULFONYL)FORMATE is an organic compound with the molecular formula C14H11BrO4S. It is a derivative of phenyl formate, where the phenyl group is substituted with a bromine atom and a methylbenzenesulfonyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMOPHENYL (4-METHYLBENZENESULFONYL)FORMATE typically involves the following steps:
Bromination: The starting material, phenyl formate, undergoes bromination to introduce the bromine atom at the para position of the phenyl ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Sulfonylation: The brominated phenyl formate is then subjected to sulfonylation with methylbenzenesulfonyl chloride (CH3C6H4SO2Cl) in the presence of a base such as pyridine or triethylamine. This step introduces the methylbenzenesulfonyl group to the phenyl ring.
Industrial Production Methods
Industrial production of 4-BROMOPHENYL (4-METHYLBENZENESULFONYL)FORMATE follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-BROMOPHENYL (4-METHYLBENZENESULFONYL)FORMATE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding phenyl formate derivative without the bromine atom.
Oxidation Reactions: The methylbenzenesulfonyl group can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, potassium carbonate).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products
Substitution: Products include various substituted phenyl formates depending on the nucleophile used.
Reduction: The major product is phenyl formate.
Oxidation: The major product is the corresponding sulfone derivative.
Scientific Research Applications
4-BROMOPHENYL (4-METHYLBENZENESULFONYL)FORMATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-BROMOPHENYL (4-METHYLBENZENESULFONYL)FORMATE involves its interaction with various molecular targets and pathways. The bromine atom and the methylbenzenesulfonyl group contribute to its reactivity and ability to form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl methyl sulfone: Similar structure but lacks the formate group.
4-Bromobenzyl bromide: Contains a bromine atom but lacks the sulfonyl and formate groups.
4-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of the sulfonyl and formate groups.
Uniqueness
4-BROMOPHENYL (4-METHYLBENZENESULFONYL)FORMATE is unique due to the presence of both the bromine atom and the methylbenzenesulfonyl group, which confer distinct reactivity and properties. This combination makes it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C14H11BrO4S |
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Molecular Weight |
355.21 g/mol |
IUPAC Name |
(4-bromophenyl) (4-methylphenyl)sulfonylformate |
InChI |
InChI=1S/C14H11BrO4S/c1-10-2-8-13(9-3-10)20(17,18)14(16)19-12-6-4-11(15)5-7-12/h2-9H,1H3 |
InChI Key |
YJVUKBRQOZVPRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=O)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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